molecular formula C19H14O B13829476 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one CAS No. 34793-64-1

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one

Cat. No.: B13829476
CAS No.: 34793-64-1
M. Wt: 258.3 g/mol
InChI Key: LZRRKCOYRSDPQD-UHFFFAOYSA-N
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Description

1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one is a diarylpentanoid compound characterized by a conjugated dienone core flanked by two 4-methylphenyl groups. Its molecular formula is C₁₉H₁₈O, with a molecular weight of 262.3 g/mol (calculated from structural data).

Properties

CAS No.

34793-64-1

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)penta-1,4-diyn-3-one

InChI

InChI=1S/C19H14O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-10H,1-2H3

InChI Key

LZRRKCOYRSDPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the diyne or pentadienone backbone.
  • Introduction of 4-methylphenyl substituents at the terminal positions.
  • Oxidation or functional group transformations to install the ketone functionality at the 3-position.

Synthesis via Coupling of Phenylacetylene Derivatives (Pd-Catalyzed Cross-Coupling)

A prominent method involves the preparation of the diyne intermediate through palladium-catalyzed cross-coupling reactions between substituted phenylacetylenes and propargyl bromides under inert atmosphere conditions. This approach was described in a detailed protocol where:

  • A Grignard reagent (e.g., methylmagnesium bromide) is added dropwise to phenylacetylene derivatives at 50 °C under nitrogen.
  • Copper(I) bromide (CuBr) is introduced as a catalyst.
  • Propargyl bromide is added to extend the diyne chain.
  • The reaction mixture is stirred and gradually cooled to isolate the diyne intermediate.
  • Final purification is achieved by column chromatography.

This method was used to synthesize related compounds such as 1-isopropyl-4-(penta-1,3-diyn-1-yl)benzene and 1-(penta-1,3-diyn-1-yl)-4-pentylbenzene, indicating its applicability to various substituted phenyl groups including 4-methylphenyl substituents.

Aldol Condensation and Subsequent Functionalization

Another route to related pentadienone compounds involves Claisen-Schmidt aldol condensation:

  • 4-Hydroxybenzaldehyde or substituted benzaldehydes are reacted with acetone or other ketones at room temperature to form 1,4-pentadien-3-one derivatives.
  • The resulting intermediates are further reacted with aromatic aldehydes under basic conditions (e.g., potassium carbonate in DMF) to extend conjugation.
  • Alkylation or bromination steps may follow, such as treatment with 1,2-dibromoethane at elevated temperatures.
  • Final products are purified by recrystallization or chromatography.

This method is well-established for preparing 1,4-pentadien-3-one derivatives bearing aromatic substituents and can be adapted for 4-methylphenyl groups.

Selenium(IV) Oxide Oxidation Method

A specific synthesis reported for 1,4-pentadien-3-one, 1,5-bis(4-methylphenyl)-, (E,E)- involves:

  • Starting from 4-piperidinone, 1-methyl-2,6-bis(4-methylphenyl)- derivatives.
  • Oxidation using selenium(IV) oxide in acetic acid at 100 °C for 3 hours.
  • This process includes a retro-aza Michael ring opening to yield the target pentadienone.

This method achieves a high yield (~88%) and is noted for its efficiency in preparing the title compound with well-defined stereochemistry (E,E configuration).

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes Reference
Pd-Catalyzed Cross-Coupling Phenylacetylene, MeMgBr, CuBr, Propargyl bromide, Pd catalyst, inert atmosphere, THF Variable (~70%) Suitable for diverse substituted phenylacetylenes; requires inert atmosphere
Aldol Condensation + Alkylation 4-Hydroxybenzaldehyde, acetone, aromatic aldehydes, K2CO3, DMF, 1,2-dibromoethane Up to 87% Mild conditions; adaptable for various aromatic groups
Selenium(IV) Oxide Oxidation Selenium(IV) oxide, acetic acid, 100 °C, 3 h 88% Efficient for E,E isomer; involves ring opening step

Analytical and Structural Considerations

The synthesized this compound and related derivatives have been characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the aromatic substitution pattern and the conjugated diyne or pentadienone backbone.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures.
  • Infrared (IR) Spectroscopy : Characteristic absorption bands for conjugated ketones (~1650 cm^-1) and aromatic C-H stretching.
  • X-ray Crystallography : Structural elucidation reveals stabilization by intramolecular hydrogen bonds and π–π interactions, confirming molecular geometry and conformation.

Summary and Research Perspectives

The preparation of This compound can be efficiently achieved by several synthetic routes:

  • Pd-catalyzed cross-coupling of phenylacetylene derivatives with propargyl bromides offers a versatile approach to diyne intermediates.
  • Aldol condensation followed by functionalization steps provides an alternative route to pentadienone derivatives.
  • Selenium(IV) oxide oxidation of suitable precursors yields the target compound with high stereochemical control.

Each method has advantages concerning yield, reaction conditions, and substrate scope. The choice of method depends on available starting materials, desired stereochemistry, and scale of synthesis.

These preparation methods are supported by extensive analytical data and structural studies, ensuring the reliability and reproducibility of the synthetic protocols for this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into its corresponding diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Nonlinear Optical Applications

One of the primary applications of 1,5-bis(4-methylphenyl)-1,4-pentadiyn-3-one is in nonlinear optics. The compound exhibits nonlinear optical activity due to its non-centrosymmetric crystallization. This property makes it suitable for applications in:

  • Optical Limiters : Materials that can protect sensitive devices from damage caused by high-intensity light.
  • Frequency Doubling : Used in lasers to generate light at half the wavelength of the input.

A study highlighted that this compound crystallizes in a monoclinic system and exhibits significant π–π interactions between aromatic rings, enhancing its NLO properties .

Antiviral Activity

Recent research has indicated that derivatives of 1,4-pentadien-3-one, including this compound, possess antiviral properties. Specifically:

  • Activity Against Tobacco Mosaic Virus (TMV) : The compound has shown promising results against TMV with effective concentrations (EC50) significantly lower than that of established antiviral agents like ribavirin .
CompoundEC50 (μg/mL)Comparison to Ribavirin
This compound105.01Better
Ribavirin457.25-

This suggests potential for developing new antiviral agents based on this structure.

Anticancer Properties

The compound has been investigated for its anticancer properties:

  • Mechanisms of Action : Studies indicate that it induces apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .
  • Cell Viability Assays : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics like curcumin.
Cell LineEC50 (μM)Comparison to Curcumin
DU 145 (Prostate)7.57Better
PC-3 (Prostate)7.80Better
Curcumin34.25 (DU 145), 27.77 (PC-3)-

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate aryl ketones under specific conditions to yield high-purity products. Understanding SAR is crucial for optimizing its efficacy:

  • Electron-Withdrawing Groups : The presence of small electron-withdrawing groups on the aromatic ring has been shown to enhance antiviral activity against TMV .

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anti-Cancer and Anti-Allergic Effects

  • MS13 (4-hydroxy-3-methoxyphenyl derivative): Demonstrates potent cytotoxicity against colon cancer cells (EC₅₀: 5.7–7.5 µM), surpassing curcumin.
  • Oxime ester derivatives (e.g., 3i, 3o) : Derived from 1,5-diphenyl-1,4-pentadien-3-one, these compounds exhibit antimicrobial activity against Fusarium graminearum (53.4% inhibition at 50 mg/L) .

Biological Activity

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one, also known as (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiviral properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O. The compound features a conjugated system with two para-substituted methylphenyl groups attached to a pentadienone backbone. Its structure contributes to its biological activity through mechanisms such as electron delocalization and steric effects.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight262.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Table 2: Antiviral Activity Against TMV

CompoundEC50 (µg/mL)Curative Activity (%)Protection Activity (%)
4b319.6756.4 ± 1.564.5 ± 1.1
4h105.0139.8 ± 2.536.2 ± 2.2
4q129.87Not reportedNot reported

These findings suggest that modifications in the structure can lead to enhanced antiviral properties.

Other Biological Activities

In addition to antiviral effects, compounds in the same class as this compound have been studied for their anticancer properties and antioxidant activities.

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties by scavenging free radicals.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Study on Antiviral Effects : A series of synthesized derivatives demonstrated varying degrees of antiviral activity against plant viruses. The study emphasized structure-activity relationships (SAR), indicating that electron-withdrawing groups enhance activity.
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related pentadienone compounds on human cancer cell lines revealed significant dose-dependent responses.

Q & A

Basic: How can ultrasonic synthesis parameters (time and temperature) be optimized for 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one?

Methodological Answer:
Optimization involves systematic variation of ultrasonic time (10–60 minutes) and temperature (25–80°C) while monitoring reaction yield via HPLC. For example, studies on analogous diarylpentadienones demonstrated that 40°C and 30 minutes under 40 kHz sonication achieved >85% yield, balancing energy efficiency and product purity . Reaction progress should be tracked using TLC (hexane:ethyl acetate, 7:3) and confirmed by FT-IR for carbonyl (C=O) stretch at ~1680 cm⁻¹ .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies key functional groups (e.g., conjugated carbonyl at 1675–1685 cm⁻¹ and alkyne stretches at 2100–2200 cm⁻¹) .
  • Single-Crystal X-Ray Diffraction : Determines molecular geometry and packing. For instance, monoclinic crystal symmetry (C2 space group, a = 19.937 Å, β = 121.001°) reveals planar aryl groups and dihedral angles influencing π-conjugation .
  • ¹H/¹³C NMR : Resolves substituent effects (e.g., methyl protons at δ 2.35 ppm and aromatic protons at δ 7.2–7.8 ppm) .

Advanced: How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:
Contradictions (e.g., varying carbonyl IR frequencies) arise from solvent polarity or crystallographic effects. To resolve:

Comparative Analysis : Replicate experiments under standardized conditions (e.g., DCM solvent, 25°C).

Computational Validation : Use DFT calculations (B3LYP/6-31G*) to model vibrational spectra and compare with experimental data .

Crystallographic Correlation : Cross-reference X-ray data (e.g., bond lengths and angles) to confirm structural consistency .

Advanced: What crystallographic parameters influence the compound’s reactivity and electronic properties?

Methodological Answer:
The monoclinic unit cell (V = 1495.1 ų, Z = 4) indicates tight molecular packing, reducing solubility in nonpolar solvents. The planar conformation (C1–C5 dihedral angle <5°) enhances π-orbital overlap, increasing conjugation length and redshifted UV-Vis absorption (λ_max ~350 nm) . Hydrogen-bonding absence (confirmed by Hirshfeld analysis) suggests reactivity dominated by electrophilic substitution at para-methyl groups .

Basic: What are the best practices for handling and storage to ensure compound stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the diyne moiety.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may induce ketone degradation .
  • Safety : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (GHS Category 2/2A) .

Advanced: How can computational methods predict electronic properties for applications in optoelectronics?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model HOMO-LUMO gaps. For diarylpentadienones, calculated gaps (~3.2 eV) align with experimental UV-Vis data, suggesting potential as organic semiconductors .

TD-DFT : Simulate excited-state transitions to assign absorption bands (e.g., π→π* at 340–360 nm) .

Molecular Dynamics : Assess thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 500 K) .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:
Low yields (<50%) in Sonogashira or Heck couplings often stem from steric hindrance at the 4-methylphenyl groups. Solutions include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with CuI co-catalyst in DMF at 80°C .
  • Microwave Assistance : Shorten reaction time (10–15 minutes) while maintaining 70–80°C to reduce side reactions .
  • Post-Reaction Purification : Employ silica gel chromatography (hexane:acetone, 4:1) to isolate products with >95% purity .

Basic: How does substituent variation (e.g., CF₃ vs. CH₃) alter the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (CF₃) : Increase polarity (logP drops by ~0.5), redshift UV-Vis absorption (Δλ = +15 nm), and reduce thermal stability (T_dec by 20°C) .
  • Electron-Donating Groups (CH₃) : Enhance solubility in toluene (up to 25 mg/mL) and stabilize HOMO levels (–5.8 eV vs. –6.2 eV for CF₃ analogs) .

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